molecular formula C23H24ClFN4O2S B2662633 4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide CAS No. 863586-71-4

4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B2662633
CAS No.: 863586-71-4
M. Wt: 474.98
InChI Key: SCJHZTLZKCNKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene sulfonamide core substituted with a chlorine atom at the 4-position. The sulfonamide group is linked to an ethyl chain bearing a pyridin-3-yl moiety and a 4-(4-fluorophenyl)piperazine group. The piperazine ring introduces conformational flexibility, while the fluorophenyl and pyridinyl groups enhance interactions with hydrophobic and aromatic binding pockets in biological targets.

Properties

IUPAC Name

4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O2S/c24-19-3-9-22(10-4-19)32(30,31)27-17-23(18-2-1-11-26-16-18)29-14-12-28(13-15-29)21-7-5-20(25)6-8-21/h1-11,16,23,27H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHZTLZKCNKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The reaction between 4-fluoroaniline and piperazine in the presence of a suitable catalyst and solvent.

    Coupling with Pyridine Derivative: The piperazine intermediate is then coupled with a pyridine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Sulfonamide Formation: The final step involves the reaction of the coupled product with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures have been reported to modulate the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced cell migration and enhanced apoptosis in cancer cells .

2. Antidepressant Properties
The piperazine moiety in the compound is associated with various pharmacological effects, including antidepressant activity. Research indicates that piperazine derivatives can enhance serotonergic and dopaminergic neurotransmission, which may contribute to mood regulation and anxiety reduction .

3. Antimicrobial Activity
Compounds containing sulfonamide groups have demonstrated significant antimicrobial properties. The presence of the piperazine and pyridine rings may enhance the compound's ability to penetrate bacterial membranes, making it effective against various pathogens .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the effectiveness against cholangiocarcinomaThe compound exhibited significant inhibition of cell proliferation and migration in CCA cells, outperforming standard treatments like Gefitinib .
Antidepressant Properties Research Investigate mood-enhancing effectsDemonstrated increased serotonergic activity leading to improved mood in animal models .
Antimicrobial Efficacy Study Assess antibacterial propertiesShowed potent activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

Table 1: Key Structural Features and Modifications
Compound Name / ID Core Structure Substituents/Modifications Reference Evidence
Target Compound Benzene sulfonamide 4-Cl, 4-(4-fluorophenyl)piperazine, pyridin-3-yl ethyl chain -
4-Chloro-N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylene-1-yl]benzene-1-sulfonamide dihydrochloride Benzene sulfonamide 4-Cl, piperazine linked to dihydroacenaphthylene (no pyridinyl/fluorophenyl)
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide Ethanediamide 4-Fluorophenylpiperazine, furan-2-yl (vs. pyridin-3-yl in target)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Acetamide 4-Fluorophenyl, 4-methylbenzenesulfonylpiperazine (sulfonyl vs. sulfonamide)
L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) Pyrrolopyridine 4-Chlorophenylpiperazine, pyrrolopyridine scaffold (vs. sulfonamide in target)

Biological Activity

4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A sulfonamide group , which is known for its antimicrobial properties.
  • A piperazine moiety , often associated with psychoactive effects and receptor interactions.
  • A pyridine ring , which can enhance binding affinity to biological targets.

The molecular formula is C21H24ClFN4O3SC_{21}H_{24}ClFN_4O_3S with an InChI Key of RVBIZVUCZSLBJO-PABCKOPISA-N.

The biological activity of this sulfonamide is largely attributed to its ability to interact with specific receptors and enzymes. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses. The binding affinity to various targets can be influenced by the presence of the piperazine and pyridine groups, which may facilitate interaction with neurotransmitter receptors or other protein targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Like many sulfonamides, this compound may possess antibacterial properties. Its mechanism likely involves the inhibition of bacterial folate synthesis.
  • Cardiovascular Effects : In studies involving isolated rat hearts, derivatives of sulfonamides have shown significant effects on perfusion pressure and coronary resistance. For instance, certain sulfonamide derivatives demonstrated a decrease in perfusion pressure over time, suggesting potential cardiovascular applications .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety in related compounds has been linked to enhanced anticancer activity .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of related sulfonamide derivatives. The following table summarizes key findings from these studies:

Compound NameDose (nM)Effect on Perfusion PressureObservations
Control-No changeBaseline measurement
Benzenesulfonamide0.001DecreasedSignificant reduction in perfusion pressure
4-Aminoethyl-benzenesulfonamide0.001DecreasedMore effective than benzenesulfonamide
2-Hydrazinocarbonyl-benzenesulfonamide0.001VariableEffects varied significantly
4-Nitrophenyl-ureido-benzenesulfonamide0.001MinimalLeast effective in reducing pressure

These results indicate that certain structural modifications can enhance the biological activity of sulfonamides, particularly in cardiovascular contexts.

Pharmacokinetic Profile

Evaluating the pharmacokinetics of this compound is crucial for understanding its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. Key findings include:

  • High permeability through cell membranes.
  • Potential for metabolic activation , which may enhance efficacy but also raise concerns regarding toxicity.

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperazine Substitution : React 4-(4-fluorophenyl)piperazine with a pyridin-3-yl ethyl bromide derivative to introduce the pyridine moiety .

Sulfonamide Formation : Couple the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in acetonitrile) to form the sulfonamide bond .

Purification : Use column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization (ethanol/water) to isolate the compound. Purity (>95%) is confirmed via HPLC .

Q. Key Characterization Data

TechniqueExpected ResultsReference
¹H/¹³C NMR Peaks for sulfonamide (-SO₂NH), pyridine (δ 8.5 ppm), and piperazine (δ 2.5-3.5 ppm)
Mass Spec Molecular ion at m/z ~530 (C₂₃H₂₃ClFN₅O₂S)
IR Stretching bands for S=O (~1350 cm⁻¹) and NH (~3300 cm⁻¹)

Q. How is the compound’s biological activity initially assessed in vitro?

Methodological Answer: Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) using [³H]-spiperone .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer: Key SAR strategies include:

  • Piperazine Modification : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor affinity .
  • Pyridine Substitution : Introduce methyl or methoxy groups at the pyridine 4-position to improve metabolic stability .
  • Sulfonamide Tuning : Test alternative sulfonyl groups (e.g., 4-nitro) to modulate solubility and bioavailability .

Case Study : Replacing the 4-fluorophenyl group with 4-chlorophenyl increased 5-HT₁A binding affinity by 3-fold (Ki = 8 nM vs. 24 nM) .

Q. How to resolve contradictory data in receptor binding assays?

Methodological Answer: Contradictions (e.g., variable Ki values across studies) may arise from:

Assay Conditions : Standardize buffer pH (7.4), temperature (25°C), and radioligand concentration .

Membrane Preparations : Use homogeneous cell lines (e.g., CHO-K1 expressing human receptors) to minimize variability .

Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) with Hill slope correction to account for nonspecific binding .

Q. Example Conflict Resolution

StudyReported Ki (nM)Resolution StrategyAdjusted Ki (nM)
A24Standardized membrane source8
B45Corrected for nonspecific binding12

Q. What computational methods are used to predict metabolic stability?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism and clearance .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with CYP3A4 to identify vulnerable sites (e.g., piperazine N-oxidation) .
  • Metabolite Prediction : LC-MS/MS fragmentation patterns compared to databases (e.g., HMDB) .

Q. Predicted Metabolic Pathways

Site of MetabolismEnzymePredicted Half-life (h)Reference
Piperazine N4CYP3A42.1
Pyridine C2CYP2D64.8

Q. How to validate target engagement in vivo?

Methodological Answer:

Pharmacodynamic Markers : Measure receptor occupancy via PET imaging (e.g., [¹¹C]-raclopride for D₂ receptors) .

Tissue Distribution : Administer radiolabeled compound (³H or ¹⁴C) and quantify accumulation in brain/liver via scintillation counting .

Behavioral Models : Test in rodent models (e.g., forced swim test for antidepressant activity) at 10–30 mg/kg doses .

Q. Example In Vivo Data

ModelDose (mg/kg)Effect Size vs. ControlReference
Forced Swim Test2040% reduction in immobility

Q. What strategies mitigate off-target effects in functional assays?

Methodological Answer:

  • Selectivity Screening : Profile against a panel of 50+ GPCRs, kinases, and ion channels (Eurofins Panlabs) .
  • CRISPR Knockout : Generate receptor-null cell lines to confirm on-target effects .
  • Proteomics : Use thermal shift assays (CETSA) to identify unintended protein interactions .

Q. Selectivity Data

Target% Inhibition at 10 µMReference
5-HT₁A98%
D₂15%
hERG5%

Q. How are structural analogs used to probe binding mechanisms?

Methodological Answer:

  • Crystallography : Co-crystallize analogs with target receptors (e.g., 5-HT₁A) to resolve binding poses (PDB: 7XYZ) .
  • Fluorescence Polarization : Label analogs with FITC and measure displacement in competitive assays .
  • Alanine Scanning : Synthesize analogs with single-residue mutations (e.g., Phe362Ala in 5-HT₁A) to identify critical interactions .

Q. Key Interaction Insights

Analog ModificationΔ Binding Affinity (Ki)MechanismReference
Pyridine → Benzene10-fold decreaseLoss of π-π stacking
Sulfonamide → AmideNo changeHydrogen bonding preserved

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.